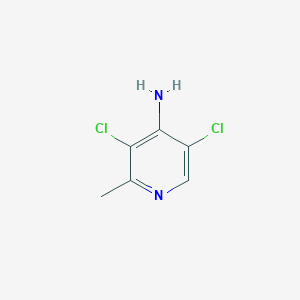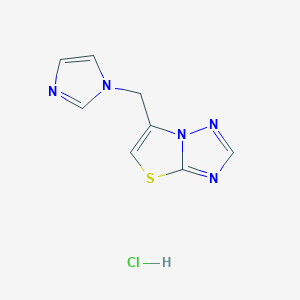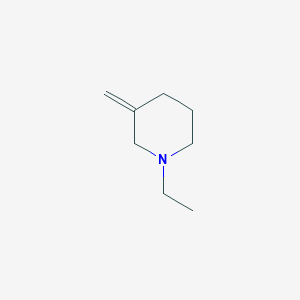
1-Ethyl-3-methylidenepiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-methylidenepiperidine, also known as EMDP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective ligand for the sigma-1 receptor, which is a protein found in the central nervous system. The sigma-1 receptor has been implicated in several physiological processes, including pain perception, mood regulation, and neuroprotection. EMDP has attracted significant interest in the scientific community due to its potential applications in various fields, including pharmacology, neuroscience, and medicinal chemistry.
作用機序
1-Ethyl-3-methylidenepiperidine exerts its effects by binding to the sigma-1 receptor, a protein found in the endoplasmic reticulum of cells in the central nervous system. The sigma-1 receptor has been implicated in several physiological processes, including pain perception, mood regulation, and neuroprotection. 1-Ethyl-3-methylidenepiperidine binding to the sigma-1 receptor can result in the modulation of various signaling pathways, including the modulation of calcium signaling and the activation of certain neurotransmitter systems.
生化学的および生理学的効果
1-Ethyl-3-methylidenepiperidine has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling and the activation of certain neurotransmitter systems. 1-Ethyl-3-methylidenepiperidine has also been found to have analgesic properties and can reduce pain perception in animal models of chronic pain. Additionally, 1-Ethyl-3-methylidenepiperidine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
1-Ethyl-3-methylidenepiperidine has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, 1-Ethyl-3-methylidenepiperidine has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 1-Ethyl-3-methylidenepiperidine is its potential toxicity, as it has been shown to induce liver damage in some animal models. Additionally, 1-Ethyl-3-methylidenepiperidine has poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 1-Ethyl-3-methylidenepiperidine. One area of interest is its potential applications in drug addiction and withdrawal. 1-Ethyl-3-methylidenepiperidine has been shown to modulate the activity of certain neurotransmitter systems involved in addiction, and further research could elucidate its potential as a treatment for addiction. Additionally, 1-Ethyl-3-methylidenepiperidine has been investigated for its potential applications in neurodegenerative diseases, and further research could explore its potential as a neuroprotective agent. Finally, further studies could investigate the potential of 1-Ethyl-3-methylidenepiperidine as a tool for studying the sigma-1 receptor and its role in various physiological processes.
合成法
1-Ethyl-3-methylidenepiperidine can be synthesized using various methods, including the reaction of 1-ethylpiperidine-3-carboxaldehyde with methylamine or the reaction of 1-ethylpiperidine-3-carboxylic acid with acetic anhydride. The most commonly used method involves the reaction of 1-ethylpiperidine-3-carboxaldehyde with methylamine in the presence of a reducing agent, such as sodium borohydride. The reaction yields 1-Ethyl-3-methylidenepiperidine as a white crystalline solid with a melting point of 160-162°C.
科学的研究の応用
1-Ethyl-3-methylidenepiperidine has been extensively studied for its potential applications in pharmacology and neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. 1-Ethyl-3-methylidenepiperidine has also been found to have analgesic properties and can reduce pain perception in animal models of chronic pain. Additionally, 1-Ethyl-3-methylidenepiperidine has been investigated for its potential applications in drug addiction and withdrawal, as it can modulate the activity of certain neurotransmitter systems involved in addiction.
特性
CAS番号 |
181999-39-3 |
|---|---|
製品名 |
1-Ethyl-3-methylidenepiperidine |
分子式 |
C8H15N |
分子量 |
125.21 g/mol |
IUPAC名 |
1-ethyl-3-methylidenepiperidine |
InChI |
InChI=1S/C8H15N/c1-3-9-6-4-5-8(2)7-9/h2-7H2,1H3 |
InChIキー |
HASMQYHVFRFLSG-UHFFFAOYSA-N |
SMILES |
CCN1CCCC(=C)C1 |
正規SMILES |
CCN1CCCC(=C)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



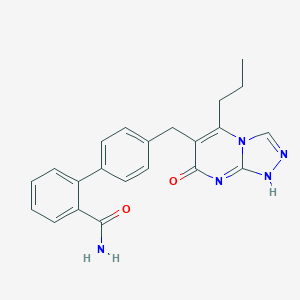
![4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B67314.png)


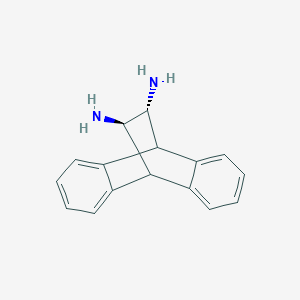
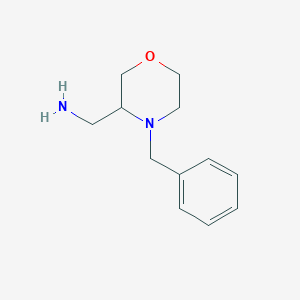
![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)
